3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile
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Overview
Description
3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a benzonitrile group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminobenzonitrile with 4,5-dichloropyridazine in the presence of a base, followed by cyclization with sodium azide to form the triazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile .
Chemical Reactions Analysis
Types of Reactions
3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Scientific Research Applications
3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including antifungal and antiviral treatments.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features and chemical properties.
3-aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine: Known for its potent inhibitory activity against PIM kinases.
2,4,8,10-tetranitrobenzo[4′,5′][1,2,3]triazolo[2′,1′2,3][1,2,3]triazolo[4,5-b]pyridin-6-ium-5-ide:
Uniqueness
3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile stands out due to its unique combination of a triazole ring fused to a pyridine ring with a benzonitrile group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62052-03-3 |
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Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C12H7N5/c13-8-9-3-1-4-10(7-9)17-12-11(15-16-17)5-2-6-14-12/h1-7H |
InChI Key |
XDCGEPAVXPLJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=CC=N3)N=N2)C#N |
Origin of Product |
United States |
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